2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole
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Overview
Description
2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole is a chemical compound with the molecular formula C16H17N3O2S and a molecular weight of 315.39 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole involves several steps. One common method includes the reaction of 4-ethoxy-3-methyl-2-pyridinecarboxaldehyde with benzimidazole in the presence of a sulfinylating agent. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of sulfide derivatives.
Scientific Research Applications
2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole can be compared with other similar compounds, such as:
Omeprazole: A proton pump inhibitor with a similar benzimidazole structure.
Lansoprazole: Another proton pump inhibitor with structural similarities.
Pantoprazole: Shares the benzimidazole core structure and is used for similar therapeutic purposes.
Properties
IUPAC Name |
2-[(4-ethoxy-3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-3-21-15-8-9-17-14(11(15)2)10-22(20)16-18-12-6-4-5-7-13(12)19-16/h4-9H,3,10H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCVPILAAMEZHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=NC=C1)CS(=O)C2=NC3=CC=CC=C3N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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